molecular formula C15H12Cl2N4O2S B10933846 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

Cat. No.: B10933846
M. Wt: 383.3 g/mol
InChI Key: SNHWXIASPIWBAY-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the triazole-benzyl intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.

    Substitution: The chlorine atoms on the benzyl and benzenesulfonamide groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, amines.

    Substitution: Substituted benzyl or sulfonamide derivatives.

Scientific Research Applications

4-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROBENZYL CHLORIDE: Shares the benzyl chloride moiety but lacks the triazole and sulfonamide groups.

    1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOLE: Contains the triazole and benzyl groups but lacks the sulfonamide moiety.

    4-CHLOROBENZENESULFONAMIDE: Contains the sulfonamide group but lacks the triazole and benzyl groups.

Uniqueness

4-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to the combination of its triazole, benzyl, and sulfonamide groups, which confer specific chemical reactivity and biological activity not found in the individual components.

Properties

Molecular Formula

C15H12Cl2N4O2S

Molecular Weight

383.3 g/mol

IUPAC Name

4-chloro-N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C15H12Cl2N4O2S/c16-12-3-1-11(2-4-12)9-21-10-18-15(19-21)20-24(22,23)14-7-5-13(17)6-8-14/h1-8,10H,9H2,(H,19,20)

InChI Key

SNHWXIASPIWBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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